3,4-Bis(cyclopropylmethoxy)benzoic acid
CAS No.: 1369851-30-8
Cat. No.: VC0090311
Molecular Formula: C15H18O4
Molecular Weight: 262.305
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1369851-30-8 |
---|---|
Molecular Formula | C15H18O4 |
Molecular Weight | 262.305 |
IUPAC Name | 3,4-bis(cyclopropylmethoxy)benzoic acid |
Standard InChI | InChI=1S/C15H18O4/c16-15(17)12-5-6-13(18-8-10-1-2-10)14(7-12)19-9-11-3-4-11/h5-7,10-11H,1-4,8-9H2,(H,16,17) |
Standard InChI Key | FMGSFZUGHYOLAL-UHFFFAOYSA-N |
SMILES | C1CC1COC2=C(C=C(C=C2)C(=O)O)OCC3CC3 |
Introduction
Physical and Chemical Properties
3,4-Bis(cyclopropylmethoxy)benzoic acid possesses distinctive physicochemical properties that contribute to its utility in various applications, particularly in pharmaceutical synthesis. Table 1 summarizes its key physical and chemical properties.
Table 1: Physical and Chemical Properties of 3,4-Bis(cyclopropylmethoxy)benzoic acid
Property | Value |
---|---|
Molecular Formula | C₁₅H₁₈O₄ |
Molecular Weight | 262.301 g/mol |
Density | 1.3±0.1 g/cm³ |
Boiling Point | 413.5±25.0 °C at 760 mmHg |
Flash Point | 154.1±16.7 °C |
LogP | 3.79 |
Exact Mass | 262.120514 |
Vapour Pressure | 0.0±1.0 mmHg at 25°C |
Index of Refraction | 1.589 |
PSA (Polar Surface Area) | 55.76000 |
Storage Conditions | Room temperature |
Synthesis Methods
Several synthetic routes have been developed for 3,4-Bis(cyclopropylmethoxy)benzoic acid, with variations in starting materials, reaction conditions, and purification techniques.
Synthetic Route via Alkylation and Oxidation
A well-documented synthetic pathway begins with 3,4-dihydroxybenzaldehyde, which undergoes sequential alkylation, oxidation, chlorination, and acylation reactions . This multi-step process includes:
-
Alkylation of 3,4-dihydroxybenzaldehyde to form 3,4-bis(cyclopropylmethoxy)benzaldehyde
-
Oxidation of the aldehyde group to form the corresponding carboxylic acid
-
Further reactions depending on the desired derivative
One significant advantage of this method is the use of acetonitrile as the solvent throughout multiple steps, allowing for convenient recovery and reuse . The oxidation of 3,4-bis(cyclopropylmethoxy)benzaldehyde (with an initial purity of 86.2%) by sodium chlorite has been reported to yield the corresponding acid with a purity of 99.2% .
To prepare 3,4-bis(cyclopropylmethoxy)benzaldehyde (a precursor to the target compound), researchers have used the following procedure: To a suspension of 3,4-dihydroxybenzaldehyde (10 g, 0.07 mol) and potassium carbonate (40 g, 0.29 mol) in a mixture of acetonitrile (100 ml) and acetone (100 ml), cyclopropylmethyl bromide (39.13 g, 0.29 mol) is added at 20-30°C . The resulting reaction mixture is heated to 45-50°C and stirred at this temperature for approximately 22 hours until completion of the reaction. The reaction mass is then cooled to 20-30°C for further processing .
Direct Conversion to Derivatives
Another synthetic approach involves the direct conversion of 3,4-Bis(cyclopropylmethoxy)benzoic acid to its derivatives, such as the corresponding acid chloride or amide. For example, the synthesis of 3,4-bis(cyclopropylmethoxy)-N-(3,5-dichloropyridin-4-yl)benzamide (an impurity in crude roflumilast) has been reported through the following procedure:
To a solution of 3,4-bis(cyclopropylmethoxy)benzoic acid (2 g, 0.008 mol) in toluene (20 ml), N,N-dimethylformamide (0.2 ml) is added at 20-30°C . The resulting mixture is then subjected to further reactions to obtain the desired amide derivative.
This approach demonstrates the versatility of 3,4-Bis(cyclopropylmethoxy)benzoic acid as a synthetic building block for more complex pharmaceutical compounds and highlights its importance in the development of specific pharmaceutical agents.
Biological Activities and Applications
3,4-Bis(cyclopropylmethoxy)benzoic acid has garnered interest primarily due to its role as an intermediate in pharmaceutical synthesis, particularly for compounds with therapeutic potential.
Pharmaceutical Intermediates
The most well-documented application of 3,4-Bis(cyclopropylmethoxy)benzoic acid is as a key intermediate in the synthesis of roflumilast and related compounds . Roflumilast is a phosphodiesterase-4 (PDE-4) inhibitor approved for the treatment of chronic obstructive pulmonary disease (COPD) .
Phosphodiesterases play crucial roles in various biological processes by regulating the concentrations of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) . PDE-4 specifically is responsible for the degradation of cAMP in many cell types and has emerged as an attractive target for treating conditions like COPD and asthma . This enzyme has been proposed as a significant target in various diseases, including asthma and COPD, due to its role in inflammatory processes.
The structural features of 3,4-Bis(cyclopropylmethoxy)benzoic acid, particularly the cyclopropylmethoxy substituents, contribute to the biological activity of the final drug molecules by influencing their binding to target enzymes. These structural elements are preserved in the final drug molecule, highlighting the importance of the precise positioning of these groups in the parent compound.
Protein Degrader Building Blocks
According to product information from Aladdin Scientific, 3,4-Bis(cyclopropylmethoxy)benzoic acid has been categorized as a "Protein Degrader Building Block," suggesting its potential utility in the emerging field of targeted protein degradation . This application represents a cutting-edge approach in drug discovery and development, where molecules are designed to selectively target disease-causing proteins for degradation, offering a novel therapeutic strategy for conditions that have been challenging to address with conventional approaches.
Research Findings and Future Directions
While specific research on 3,4-Bis(cyclopropylmethoxy)benzoic acid itself is somewhat limited in the available literature, its derivatives and applications continue to be explored in various fields.
Structure-Activity Relationship Studies
The presence of cyclopropylmethoxy groups in 3,4-Bis(cyclopropylmethoxy)benzoic acid and its derivatives has drawn interest in structure-activity relationship (SAR) studies. These studies aim to understand how structural modifications affect biological activity, potentially leading to the development of compounds with enhanced therapeutic properties. The specific positioning of the cyclopropylmethoxy groups at the 3 and 4 positions appears to be crucial for certain biological activities, particularly in PDE-4 inhibition.
Research has indicated that variations in the cyclopropylmethoxy groups can significantly impact the binding affinity to biological targets. This understanding is valuable for the rational design of new drug candidates with improved efficacy and selectivity.
Comparison with Related Compounds
Research involving compounds structurally related to 3,4-Bis(cyclopropylmethoxy)benzoic acid provides insights into the significance of specific structural features. For example, 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid (CAS: 162401-62-9) is another compound of interest in pharmaceutical research, particularly as an impurity and intermediate in the preparation of roflumilast .
This related compound has a molecular weight of 258.22 g/mol and a molecular formula of C₁₂H₁₂F₂O₄ . It differs from 3,4-Bis(cyclopropylmethoxy)benzoic acid by having a difluoromethoxy group at position 4 instead of a second cyclopropylmethoxy group. This structural difference results in distinct physical properties and potentially different biological activities.
Another related compound is 3,4-bis(dibromomethyl)benzoic acid (CAS: 19047-21-3), which has a molecular formula of C₉H₆Br₄O₂ and a molecular weight of 465.759 g/mol . This compound represents a significantly different structural variation, with dibromomethyl groups instead of cyclopropylmethoxy groups.
Comparing the properties and activities of these related compounds helps researchers better understand the impact of substituent patterns on pharmaceutical applications and guides the design of new compounds with optimized properties.
Future Research Opportunities
Several promising areas for future research involving 3,4-Bis(cyclopropylmethoxy)benzoic acid include:
-
Optimization of synthetic routes to improve yield and purity, potentially reducing production costs and environmental impact
-
Exploration of novel derivatives with enhanced biological activities or improved pharmacokinetic properties
-
Investigation of potential applications beyond PDE-4 inhibitors, particularly in the emerging field of targeted protein degradation
-
Development of more detailed structure-activity relationships to guide drug design and optimization
These research directions could expand the utility of 3,4-Bis(cyclopropylmethoxy)benzoic acid and lead to the development of new therapeutic agents for various medical conditions.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume